![molecular formula C15H16N2O3S2 B10804710 Phenyl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10804710.png)
Phenyl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone is a complex organic compound that features a piperazine ring substituted with a phenyl group and a thiophene-2-ylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction using phenyl halides.
Attachment of the Thiophene-2-ylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
Phenyl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Phenyl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
作用機序
The mechanism of action of Phenyl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The thiophene-2-ylsulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The piperazine ring can interact with neurotransmitter receptors, modulating their function.
類似化合物との比較
Similar Compounds
Phenyl[4-(phenylsulfonyl)piperazin-1-yl]methanone: Similar structure but with a phenylsulfonyl group instead of a thiophene-2-ylsulfonyl group.
Phenyl(piperazin-1-yl)methanone: Lacks the sulfonyl group, making it less reactive.
Thiophene-based Piperazine Derivatives: These compounds share the thiophene ring but differ in the substitution pattern on the piperazine ring.
Uniqueness
Phenyl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone is unique due to the presence of both a thiophene-2-ylsulfonyl group and a phenyl group on the piperazine ring, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
phenyl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-15(13-5-2-1-3-6-13)16-8-10-17(11-9-16)22(19,20)14-7-4-12-21-14/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMHQSNCXDHONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827174 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-chlorophenyl)sulfanylphenyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B10804632.png)
![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B10804636.png)
![4,4'-[(4-hydroxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B10804642.png)
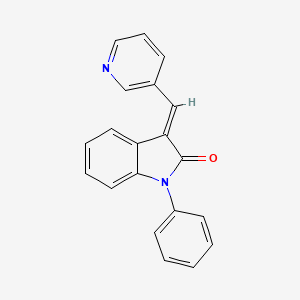

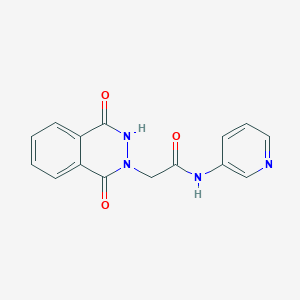
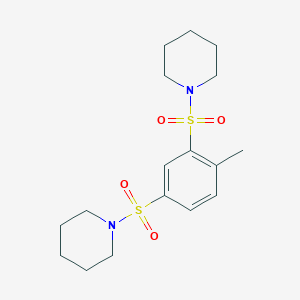
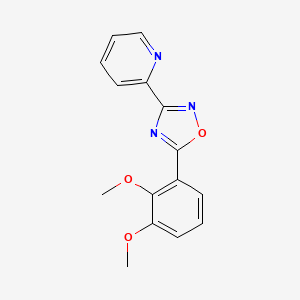
![1-cyclohexyl-N-[(4-fluorophenyl)methyl]methanamine](/img/structure/B10804688.png)

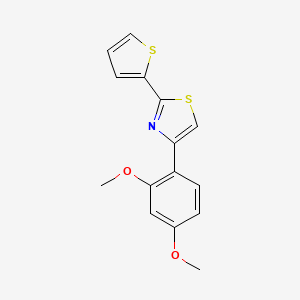

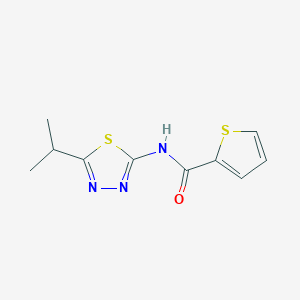
![2-[(4-sulfamoylphenyl)methylamino]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B10804726.png)
